2-Iodo-N-(4-isopropyl-benzyl)-benzamide 2-Iodo-N-(4-isopropyl-benzyl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15513498
InChI: InChI=1S/C17H18INO/c1-12(2)14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H18INO
Molecular Weight: 379.23 g/mol

2-Iodo-N-(4-isopropyl-benzyl)-benzamide

CAS No.:

Cat. No.: VC15513498

Molecular Formula: C17H18INO

Molecular Weight: 379.23 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-N-(4-isopropyl-benzyl)-benzamide -

Specification

Molecular Formula C17H18INO
Molecular Weight 379.23 g/mol
IUPAC Name 2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide
Standard InChI InChI=1S/C17H18INO/c1-12(2)14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Standard InChI Key UUINCMBZNIWYKI-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-iodo-N-(4-isopropyl-benzyl)-benzamide is C₁₇H₁₈INO, with a molecular weight of 379.24 g/mol. Its IUPAC name, 2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide, reflects the substitution pattern:

  • An iodine atom at the C2 position of the benzoyl group.

  • A 4-isopropyl-benzyl substituent on the amide nitrogen.

The presence of the iodine atom introduces significant steric and electronic effects, influencing both synthetic reactivity and intermolecular interactions .

Spectroscopic Identification

Key spectroscopic features include:

  • ¹H NMR: Expected signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.2 ppm, septet for CH) and aromatic protons (δ 7.3–8.1 ppm, multiplet for benzamide and benzyl groups).

  • ¹³C NMR: Distinct carbonyl carbon resonance at ~167 ppm, with iodine-induced deshielding observed for the ortho aromatic carbons .

  • IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-I (~500 cm⁻¹) .

Synthetic Methodologies

Palladium-Catalyzed C–H Activation

Recent advances in Pd nanoparticle (NP)-catalyzed reactions provide viable routes for synthesizing benzamide derivatives. While direct studies on 2-iodo-N-(4-isopropyl-benzyl)-benzamide are absent, analogous compounds have been prepared via intramolecular arylation using Pd-PVP NPs .

Reaction Optimization

Key parameters for Pd-PVP NP-catalyzed benzamide cyclization (Table 1):

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)
1N-Methyl-N-aryl-2-iodobenzamide1H₂O:DMA (1:1)95
2N-Phenyl-2-iodobenzamide1H₂O:DMA (1:1)8 (dehalogenated)

Conditions: Air atmosphere, 100°C, 24 h, K₂CO₃ base . The high yield in Entry 1 underscores the importance of N-methyl protection to prevent competitive dehalogenation or side reactions.

Mechanistic Insights

The reaction proceeds through:

  • Oxidative addition of the C–I bond to Pd(0).

  • C–H activation at the ortho position of the benzamide.

  • Reductive elimination to form the six-membered ring .

Reactivity and Functionalization

Halogen Exchange Reactions

The iodine substituent enables nucleophilic aromatic substitution (SNAr) with:

  • Amines: Producing 2-amino derivatives.

  • Thiols: Generating 2-sulfanyl analogs.

  • Alkoxides: Forming 2-alkoxybenzamides.

Cross-Coupling Applications

The compound serves as a substrate for Suzuki-Miyaura and Sonogashira couplings, leveraging the C–I bond’s reactivity. For example:

  • Coupling with arylboronic acids yields biaryl benzamides.

  • Reaction with terminal alkynes produces 2-alkynylated derivatives.

Challenges and Future Directions

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